![molecular formula C9H9N3O2 B1465248 6-Etil imidazo[1,2-a]pirimidina-6-carboxilato CAS No. 944906-58-5](/img/structure/B1465248.png)

6-Etil imidazo[1,2-a]pirimidina-6-carboxilato

Descripción general

Descripción

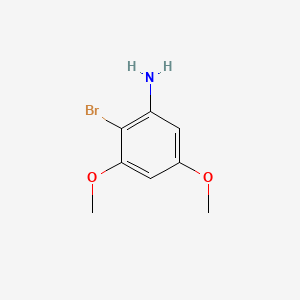

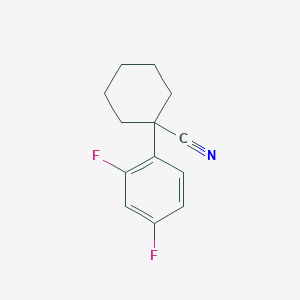

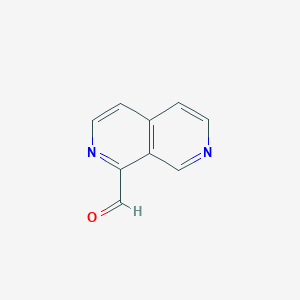

Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C9H9N3O2 . It belongs to the class of imidazo[1,2-a]pyrimidines, which have been receiving significant attention in the synthetic chemistry community .

Synthesis Analysis

Imidazo[1,2-a]pyrimidines are synthesized through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .Molecular Structure Analysis

The molecular structure of Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate is characterized by a fused bicyclic 5,6 heterocycle . The InChI code for this compound is 1S/C9H9N3O2/c1-2-14-8(13)7-5-11-9-10-3-4-12(9)6-7/h3-6H,2H2,1H3 .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines undergo various chemical reactions, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Physical And Chemical Properties Analysis

The molecular weight of Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate is 191.19 . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación

Química Medicinal: Síntesis y Desarrollo de Medicamentos

6-Etil imidazo[1,2-a]pirimidina-6-carboxilato sirve como un andamiaje clave en la síntesis de numerosos medicamentos. Su estructura es fundamental en el desarrollo de compuestos con potenciales efectos terapéuticos. La capacidad del compuesto para someterse a diversas reacciones químicas lo convierte en un intermedio versátil en el diseño de nuevos medicamentos, particularmente aquellos que se dirigen a trastornos neurológicos y cánceres .

Ciencia de Materiales: Creación de Materiales Nuevos

En la ciencia de materiales, este compuesto contribuye a la creación de materiales innovadores con propiedades específicas deseadas. Su incorporación en polímeros y otros materiales puede conducir al desarrollo de productos con mayor durabilidad, flexibilidad o conductividad, que son cruciales para los avances tecnológicos .

Optoelectrónica: Desarrollo de Dispositivos Emisores de Luz

La industria optoelectrónica se beneficia de las propiedades únicas del this compound, especialmente en el desarrollo de diodos emisores de luz (LED) y otras tecnologías basadas en la luz. Su estructura molecular se puede ajustar para alterar las características de absorción y emisión de luz, lo que lo hace valioso para crear fuentes de luz más eficientes y duraderas .

Síntesis Química: Metodologías Quimosintéticas

Este compuesto se utiliza ampliamente en diversas metodologías quimosintéticas, incluidas reacciones multicomponente, reacciones de condensación y ciclizaciones intramoleculares. Estos procesos son fundamentales en la construcción de moléculas complejas para aplicaciones adicionales en la investigación y la industria química .

Inhibición de la Corrosión: Protección de Metales

This compound ha demostrado potencial como inhibidor de la corrosión. Su aplicación en revestimientos puede proteger los metales de la degradación ambiental, lo que es esencial para preservar la integridad de las estructuras y la maquinaria en condiciones adversas .

Imágenes Biológicas: Mejora de las Técnicas de Microscopía

En el campo de las imágenes biológicas, este compuesto se puede utilizar para mejorar la calidad de las imágenes obtenidas mediante microscopía confocal. Sus propiedades fluorescentes se pueden aprovechar para crear emisores que proporcionan imágenes más claras y detalladas de muestras biológicas .

Investigación Farmacéutica: Agentes Antibacterianos y Antivirales

Los grupos heterocíclicos del compuesto lo convierten en un candidato para el desarrollo de nuevos agentes antibacterianos y antivirales. La investigación en esta área explora su eficacia contra varios patógenos, con el objetivo de descubrir nuevos tratamientos para enfermedades infecciosas .

Aplicaciones Antiinflamatorias y Antitumorales

Por último, this compound se está estudiando por sus propiedades antiinflamatorias y antitumorales. Su mecanismo de acción incluye interferir con vías celulares específicas que están involucradas en la inflamación y el crecimiento tumoral, ofreciendo una vía prometedora para nuevas terapias contra el cáncer .

Safety and Hazards

Direcciones Futuras

Imidazo[1,2-a]pyrimidines have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the development of new chemosynthetic strategies and drug development using this scaffold is a promising future direction .

Análisis Bioquímico

Biochemical Properties

Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative coupling and tandem reactions . These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The compound’s ability to participate in these reactions highlights its potential as a versatile biochemical tool.

Cellular Effects

Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the phosphorylation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB), a key player in cell signaling pathways . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of ethyl imidazo[1,2-A]pyrimidine-6-carboxylate involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . This inhibition can lead to downstream effects on gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl imidazo[1,2-A]pyrimidine-6-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under room temperature conditions but may degrade over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of ethyl imidazo[1,2-A]pyrimidine-6-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of cell signaling pathways. At higher doses, toxic or adverse effects may be observed. For example, studies have indicated that high doses of the compound can lead to significant reductions in bacterial load in animal models, but may also cause toxicity .

Metabolic Pathways

Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels. For instance, it has been shown to participate in oxidative coupling reactions, which are essential for the synthesis of various metabolites .

Transport and Distribution

The transport and distribution of ethyl imidazo[1,2-A]pyrimidine-6-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. Studies have shown that the compound can be transported across cell membranes and distributed to various tissues, where it exerts its biochemical effects .

Subcellular Localization

Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize within the nucleus, where it can interact with nuclear proteins and influence gene expression .

Propiedades

IUPAC Name |

ethyl imidazo[1,2-a]pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-14-8(13)7-5-11-9-10-3-4-12(9)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWMOVNRHMJIGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=CN=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

944906-58-5 | |

| Record name | ethyl imidazo[1,2-a]pyrimidine-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465166.png)

![Tert-butyl ((3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate](/img/structure/B1465178.png)

![1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane](/img/structure/B1465188.png)